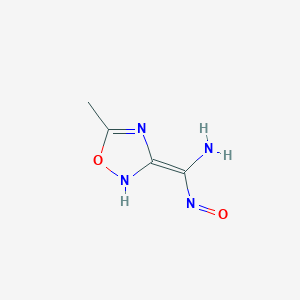

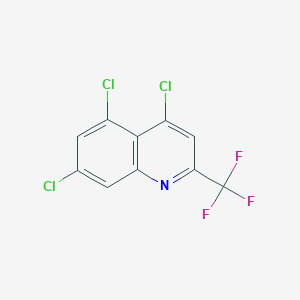

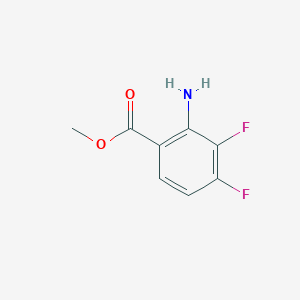

叔丁基 2,2-二甲基-4-氧代-3,4-二氢喹啉-1(2H)-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without a base, proceeding under mild conditions and yielding high selectivity. For example, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent demonstrates high yields in these reactions (Ouchi et al., 2002); (Saito et al., 2006).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have employed X-ray crystallography, revealing intricate details about their structure and the effects of different substituents. For instance, the molecular structure of certain dihydroquinoline derivatives has been detailed, emphasizing the significance of hydrogen iodide in reactions conducted in tert-butyl alcohol (Matsumoto et al., 2010).

Chemical Reactions and Properties

Tert-butyl nitrite has been highlighted as a versatile reagent, serving both as an oxidant and a N1 synthon in multicomponent reactions, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

科学研究应用

合成酚类抗氧化剂的环境存在和毒性

叔丁基 2,2-二甲基-4-氧代-3,4-二氢喹啉-1(2H)-羧酸酯等合成酚类抗氧化剂 (SPA) 被广泛用于各行各业,以延长产品的保质期。这些化合物已在室内灰尘、室外空气颗粒物、海泥和河水等不同环境基质中被检测到。此外,通过脂肪组织、血清、尿液、母乳和指甲中的 SPA 证实了人类接触。接触途径包括食物摄入、灰尘摄入和个人护理产品的使用。毒性研究引发了对某些 SPA 的潜在肝毒性、内分泌干扰效应和致癌性的担忧。研究强调了未来调查探索新型高分子量 SPA 的污染和环境行为、多种 SPA 共同暴露的毒性效应以及对婴儿的影响的必要性。此外,建议开发毒性较低、迁移能力较低的 novel SPA,以减少潜在的环境污染 (Liu & Mabury, 2020)。

室内灰尘受合成酚类抗氧化剂的污染

一项探索中国山东省城乡地区室内灰尘受合成酚类抗氧化剂 (SPA) 类似物污染的研究,在灰尘样品中发现了七种 SPA 类似物。研究发现,与农村室内灰尘相比,城市灰尘的 SPA 总含量明显更高。其中,BHT(2,6-二叔丁基-4-甲基苯酚)是城市室内灰尘中的主要类似物,占 SPA 总量的 74%。在农村室内灰尘中,观察到 SPA 的组成成分不同,其中 AO 246 和 BHT 的贡献相似。该研究还发现,在大多数城市和农村灰尘样品中存在三种 BHT 转化产物。这些发现表明,通过灰尘摄入接触多种 SPA 类似物和转化产物的潜在风险,需要对接触风险进行进一步研究 (Liu et al., 2017)。

产前接触合成酚类抗氧化剂

对华南地区孕妇产前接触合成酚类抗氧化剂 (SPA) 的研究突出了 SPA 通过胎盘的存在和转移。该研究系统地分析了母体血浆、脐带血浆和胎盘匹配样本中的一组 SPA 及其主要转化产物。研究结果表明产前接触 SPA,其中八种目标 SPA 中的五种和所有四种目标转化产物均被显著检测到。该研究强调了了解产前发育过程中 SPA 的接触和影响的重要性,以及需要进一步调查此类接触的潜在健康影响 (Du et al., 2019)。

属性

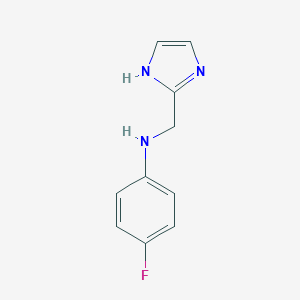

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxo-3H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-12-9-7-6-8-11(12)13(18)10-16(17,4)5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMFMTLVOBDOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442538 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

CAS RN |

179898-87-4 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)